![molecular formula C23H18F3N3S B2686276 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-97-9](/img/structure/B2686276.png)
2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C23H18F3N3S and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone , with the CAS number 478044-96-1, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H18F3N3S
- Molecular Weight : 425.47 g/mol
- Structural Features :
- The compound contains a hydrazone linkage, which is known for its diverse biological activities.
- The presence of trifluoromethyl and sulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that hydrazones, including derivatives like the compound , exhibit significant anticancer activity. A study evaluating various hydrazones demonstrated their ability to inhibit cancer cell proliferation across multiple lines, including breast and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In vitro studies showed that similar indole-based hydrazones had IC50 values in the nanomolar range against glioblastoma multiforme, indicating potent cytotoxic effects. The introduction of electron-withdrawing groups (like trifluoromethyl) was associated with increased activity due to enhanced interaction with cellular targets.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Findings :
- Compounds similar to this compound demonstrated dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
The proposed mechanisms by which this compound exerts its biological effects include:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Competitive inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine, which may enhance cognitive function in neurodegenerative conditions.
Table 1: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
The compound 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its potential applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound is a hydrazone derivative, characterized by the presence of both indole and hydrazone functional groups. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃S
- Molecular Weight : 367.42 g/mol
Anticancer Activity
Research has indicated that hydrazone derivatives, including this compound, exhibit significant anticancer properties. In vitro studies demonstrate that it may inhibit the proliferation of various cancer cell lines, including breast and leukemia cells.
Case Study: Antitumor Activity
A study conducted on a series of hydrazone derivatives showed that compounds similar to This compound displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a promising potential for developing novel anticancer agents based on this scaffold .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis.
Data Table: Enzyme Inhibition Potency
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Hydrazone A | Thymidine Phosphorylase | 0.056 | |
Hydrazone B | Thymidine Phosphorylase | 0.080 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains.
Case Study: Antimicrobial Screening
In a screening assay against various bacterial strains, derivatives of this hydrazone exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may also provide neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Insights
A study exploring the neuroprotective effects of indole-based compounds found that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegeneration .
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3S/c1-15-9-11-16(12-10-15)14-30-22-21(19-7-2-3-8-20(19)27-22)29-28-18-6-4-5-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXTUBVBICEQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.